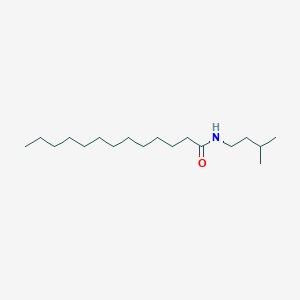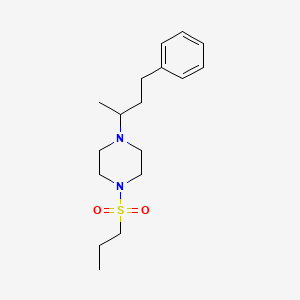![molecular formula C27H34N2O2 B12502827 (4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Coupling Reaction: The diphenylpropan-2-yl group is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Final Assembly: The final compound is assembled by linking the two oxazole rings with the diphenylpropan-2-yl group under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: Substitution reactions can occur at the oxazole rings or the diphenylpropan-2-yl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
- 4-isopropyl-2-(quinolin-2-yl)-4,5-dihydro-1,3-oxazole
- 2-(4,5-dihydro-4-isopropyl-2-oxazolyl)quinoline
Uniqueness
4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and diphenylpropan-2-yl group, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H34N2O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[1,3-diphenyl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-19(2)23-17-30-25(28-23)27(15-21-11-7-5-8-12-21,16-22-13-9-6-10-14-22)26-29-24(18-31-26)20(3)4/h5-14,19-20,23-24H,15-18H2,1-4H3 |
InChI Key |
QGUCYRUCOLTXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


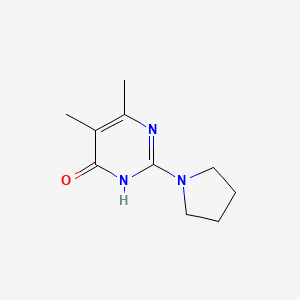
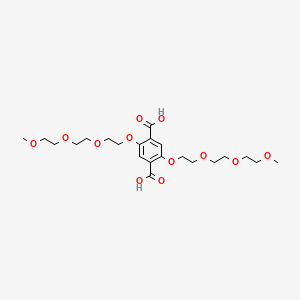
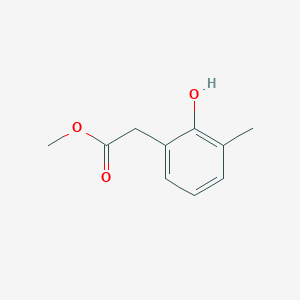
![1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12502784.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12502790.png)
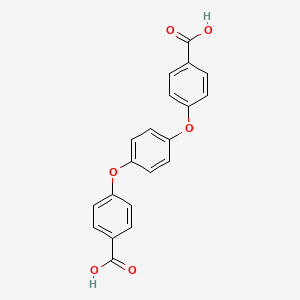
![N-(3,4-dimethoxybenzyl)-2-{[3-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502805.png)
![5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid](/img/structure/B12502810.png)
![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)

